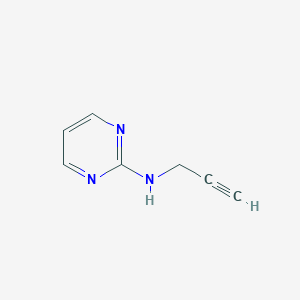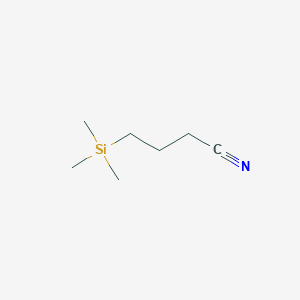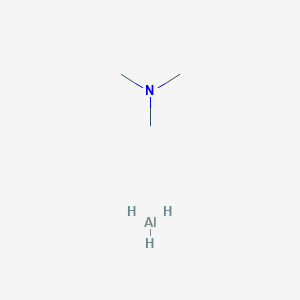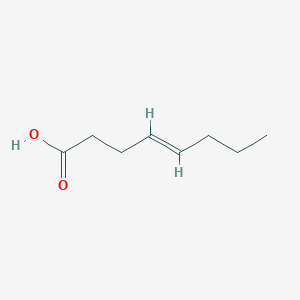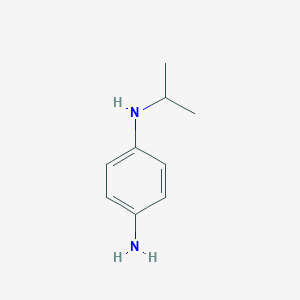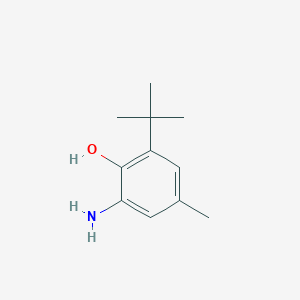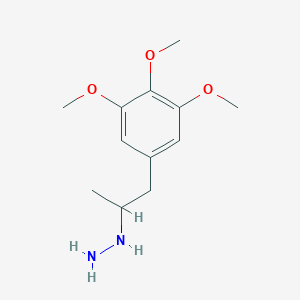![molecular formula C13H13N3O B099879 Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis- CAS No. 17354-79-9](/img/structure/B99879.png)
Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis- is a chemical compound that is commonly referred to as FPI-propanenitrile. It is a versatile molecule that has been widely used in various scientific research applications. FPI-propanenitrile has a unique chemical structure that makes it an excellent candidate for use in various biochemical and physiological experiments.
Wirkmechanismus
The mechanism of action of FPI-propanenitrile is not well understood. However, it is believed that FPI-propanenitrile acts as a chelating agent, binding to metal ions and forming a coordination complex. This complex can then undergo various reactions such as catalytic reactions.
Biochemical and Physiological Effects:
FPI-propanenitrile has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not expected to have any significant adverse effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
FPI-propanenitrile has several advantages for use in lab experiments. It is easy to synthesize, and the product can be obtained in high yield. FPI-propanenitrile is also a fluorescent probe, making it suitable for use in various imaging techniques. However, FPI-propanenitrile has some limitations. It has limited solubility in water, and it can be challenging to work with in aqueous solutions. FPI-propanenitrile is also sensitive to air and light, and it can degrade over time.
Zukünftige Richtungen
There are several future directions for the use of FPI-propanenitrile in scientific research. One potential application is in the development of new metal-based catalysts for various reactions. FPI-propanenitrile can be used as a ligand to synthesize metal complexes that can be used in catalytic reactions. Another potential application is in the development of new fluorescent probes for imaging techniques. FPI-propanenitrile can be modified to improve its solubility in water and increase its sensitivity to metal ions. Finally, FPI-propanenitrile can be used in the synthesis of new organic compounds with potential applications in medicine and materials science.
Conclusion:
FPI-propanenitrile is a versatile molecule that has been widely used in various scientific research applications. Its unique chemical structure makes it an excellent candidate for use in various biochemical and physiological experiments. FPI-propanenitrile can be synthesized through a simple and efficient method, and it has several advantages for use in lab experiments. While its mechanism of action and biochemical and physiological effects are not well understood, FPI-propanenitrile has shown promising results in various applications. There are several future directions for the use of FPI-propanenitrile in scientific research, and it is expected to play an important role in the development of new catalysts, fluorescent probes, and organic compounds.
Synthesemethoden
FPI-propanenitrile can be synthesized through a simple and efficient method. The synthesis involves the reaction of 4-formylbenzaldehyde with propanenitrile in the presence of a catalyst such as sodium methoxide. The reaction takes place at room temperature, and the product is obtained in high yield. The purity of the product can be further enhanced through recrystallization.
Wissenschaftliche Forschungsanwendungen
FPI-propanenitrile has been widely used in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. FPI-propanenitrile has also been used as a ligand for the synthesis of metal complexes. These metal complexes have been used in catalytic reactions, and they have shown promising results. FPI-propanenitrile has also been used in the synthesis of organic compounds such as hydrazones and imines.
Eigenschaften
CAS-Nummer |
17354-79-9 |
|---|---|
Produktname |
Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis- |
Molekularformel |
C13H13N3O |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
3-[N-(2-cyanoethyl)-4-formylanilino]propanenitrile |
InChI |
InChI=1S/C13H13N3O/c14-7-1-9-16(10-2-8-15)13-5-3-12(11-17)4-6-13/h3-6,11H,1-2,9-10H2 |
InChI-Schlüssel |
VWILPRABHZNINB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=O)N(CCC#N)CCC#N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)N(CCC#N)CCC#N |
Andere CAS-Nummern |
17354-79-9 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



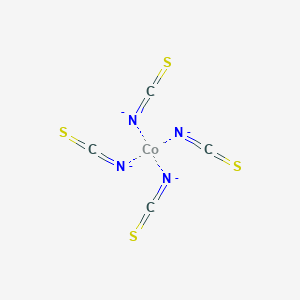
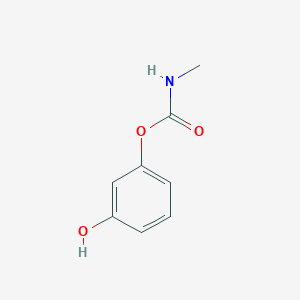
![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)
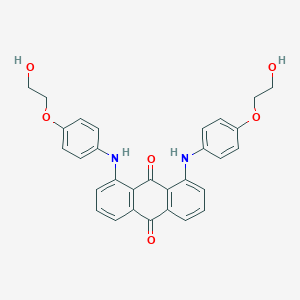
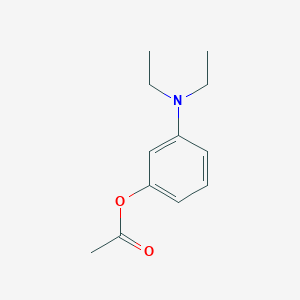
![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)
